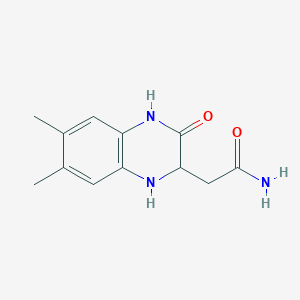

2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a heterocyclic compound featuring a tetrahydroquinoxaline core substituted with methyl groups at positions 6 and 7, a ketone at position 3, and an acetamide side chain. Its molecular formula is C₁₃H₁₅N₃O₂, though derivatives with modified acetamide substituents (e.g., aryl or alkyl groups) exhibit varied formulas and properties.

Properties

Molecular Formula |

C12H15N3O2 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |

InChI |

InChI=1S/C12H15N3O2/c1-6-3-8-9(4-7(6)2)15-12(17)10(14-8)5-11(13)16/h3-4,10,14H,5H2,1-2H3,(H2,13,16)(H,15,17) |

InChI Key |

CTYOIRGYEZKVDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents attached to the acetamide nitrogen. Below is a detailed analysis:

Structural and Molecular Comparisons

Research Findings and Data

Key Research Highlights

- Crystallography : Derivatives like those in and are amenable to SHELX-based refinement (), enabling precise structural elucidation .

- Structure-Activity Relationships (SAR) : ’s pyrimidine-linked analogs demonstrate the importance of the acetamide side chain in modulating bioactivity, with thioether linkages enhancing stability .

Challenges and Opportunities

- Synthetic Complexity : Introduction of bulky substituents (e.g., ’s chloroaryl group) may require optimized catalysts or conditions to avoid side reactions .

- Biological Testing: Limited direct data on the parent compound necessitates extrapolation from analogs. Collaborative studies with institutions cited in and could bridge this gap .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, and how are intermediates validated?

- Methodology : Synthesis typically involves multi-step reactions, including cyclization of substituted quinoxalines and subsequent acetamide coupling. Key steps include:

- Step 1 : Condensation of 6,7-dimethyl-1,2,3,4-tetrahydroquinoxalin-3-one with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) .

- Step 2 : Amidation using activated esters or coupling reagents (e.g., HATU/DIPEA) to introduce the acetamide moiety .

- Validation : Intermediates are characterized via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Purity is assessed via HPLC (>95%) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodology :

- X-ray crystallography : Resolves bond angles (e.g., N1—C7—C8 = 115.7°) and hydrogen-bonding networks (e.g., N—H···O interactions) critical for stability .

- FT-IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N—H, ~3300 cm⁻¹) functional groups .

- 2D NMR : Correlates proton environments (e.g., coupling constants for diastereotopic protons in the tetrahydroquinoxaline ring) .

Q. How is the biological activity of this compound assessed in preliminary studies?

- Methodology :

- In vitro assays : Dose-response curves (IC₅₀) in enzyme inhibition (e.g., kinase assays) or cell viability (MTT assay) .

- Computational docking : Molecular dynamics simulations predict binding affinities to targets like ATP-binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Methodology :

- Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., pH, temperature). For example, substituent effects (e.g., 4-fluorophenoxy vs. 4-chlorophenoxy) alter potency by modulating lipophilicity (logP) .

- Counter-screening : Test against off-target receptors (e.g., GPCR panels) to rule out nonspecific interactions .

Q. What strategies optimize structure-activity relationships (SAR) for tetrahydroquinoxaline derivatives?

- Methodology :

- Substituent scanning : Systematically vary substituents at positions 6/7 (methyl groups) and the acetamide side chain to assess impacts on:

- Solubility : LogD measurements via shake-flask method .

- Potency : Parallel synthesis of analogs followed by bioactivity clustering .

- Crystallographic SAR : Overlay X-ray structures with analogs to identify conserved binding motifs .

Q. How can reaction conditions be optimized for scale-up without compromising yield?

- Methodology :

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading). For example:

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Solvent | DMF/THF | THF |

| Catalyst | Pd/C (5–10%) | 7.5% |

| (Based on hydrogenation yields in ) |

- Continuous flow chemistry : Reduces side reactions (e.g., epimerization) during amide coupling .

Q. What advanced techniques assess metabolic stability and toxicity (ADMET) early in development?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.